molecular formula C9H9NO5 B3126180 (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid CAS No. 33173-27-2

(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid

Cat. No.: B3126180
CAS No.: 33173-27-2
M. Wt: 211.17 g/mol
InChI Key: JUHYZGPSJIUDDU-QMMMGPOBSA-N
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Description

(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid is a chiral hydroxy acid characterized by a nitro-substituted phenyl group at the β-position and a hydroxyl group at the α-carbon. This compound is synthesized via microbial transformation of 4-nitro-L-phenylalanine using Klebsiella sp. CK6, yielding phenyllactic acid-type metabolites . Key spectroscopic data include:

  • ¹H-NMR (CD₃OD): δ 8.15 (d, 2H, J = 7.8 Hz, Ar), 7.51 (d, 2H, J = 7.8 Hz, Ar), 4.37 (m, 1H, 2-H), 3.56 (m, 1H, 3-Ha), 3.03 (m, 1H, 3-Hb)
  • ESI-MS (negative): m/z 210 [M−H]⁻ .

The nitro group confers electron-withdrawing properties, influencing acidity (pKa ~2.5–3.0 for the carboxylic acid group) and reactivity. Its stereochemistry (S-configuration) is critical for biological interactions, such as enzyme binding or transport inhibition .

Properties

IUPAC Name

(2S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHYZGPSJIUDDU-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and glycine.

    Aldol Condensation: The initial step involves an aldol condensation reaction between 4-nitrobenzaldehyde and glycine under basic conditions to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-oxo-3-(4-nitrophenyl)propanoic acid.

    Reduction: Formation of (S)-2-hydroxy-3-(4-aminophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrophenyl groups play crucial roles in binding to these targets, leading to inhibition or activation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations on the Phenyl Ring

(a) Nitro vs. Hydroxy Substituents
Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Relevance Source References
(S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid C₉H₉NO₅ 211.17 -NO₂, -OH, -COOH Microbial metabolite; potential enzyme inhibitor
(S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid C₉H₁₀O₄ 182.17 -OH (phenolic), -OH, -COOH Plant stress metabolite; increases post-viral infection in Cucumis sativus
3-(4-Hydroxy-3-nitrophenyl)propanoic acid C₉H₉NO₅ 211.17 -NO₂, -OH (phenolic), -COOH Laboratory chemical; limited biological data

Key Findings :

  • The nitro group enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to its hydroxy-substituted analog .
  • The phenolic -OH in (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid contributes to antioxidant activity, as observed in plant defense responses .
(b) Nitro Positional Isomerism
Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Source References
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 210.19 -NO₂ (meta), -NH₂, -COOH Chemical synthesis; LAT1 transporter inhibitor
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 210.19 -NO₂ (para), -NH₂, -COOH Used in studying amino acid transport selectivity

Key Findings :

  • Para-nitro substitution in this compound results in stronger hydrogen-bonding interactions in crystal lattices compared to meta-nitro analogs .
  • Meta-nitro derivatives like (S)-2-amino-3-(3-nitrophenyl)propanoic acid exhibit reduced binding affinity to LAT1 transporters compared to para-nitro variants .

Backbone Modifications

(a) Hydroxy vs. Amino Groups
Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Source References
This compound C₉H₉NO₅ 211.17 -OH, -NO₂, -COOH Microbial metabolite
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 210.19 -NH₂, -NO₂, -COOH Inhibits LAT1-mediated transport
(2S)-2-Acetamido-3-(4-nitrophenyl)sulfanyl-propanoic acid C₁₁H₁₂N₂O₅S 284.29 -NHAc, -S-C₆H₄NO₂, -COOH No reported bioactivity

Key Findings :

  • Replacement of -OH with -NH₂ (e.g., in LAT1 inhibitors) increases polarity and alters transporter selectivity .
  • The acetamido-sulfanyl derivative shows reduced solubility in aqueous media due to hydrophobic thioether and acetyl groups .

Stereochemical and Crystallographic Differences

  • (S)-2-Hydroxy-3-phenyloxypropanoic acid: Forms synthon-catemer C11(4):13 in crystal lattices, stabilized by intermolecular hydrogen bonds between hydroxyl and carboxyl groups .
  • This compound: The nitro group disrupts hydrogen-bonding networks, leading to less dense crystal packing compared to non-nitro analogs .

Biological Activity

(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid, a compound with a chiral center, has garnered attention for its diverse biological activities. This article explores its potential therapeutic roles, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

  • A hydroxyl group (-OH)
  • A nitrophenyl group (-NO2)
  • A carboxylic acid group (-COOH)

These functional groups contribute to its biological activity by influencing interactions with enzymes and receptors.

1. Anti-inflammatory Properties

Research indicates that this compound may function as an anti-inflammatory agent. It has been studied for its ability to modulate metabolic pathways and inhibit inflammatory processes, making it a candidate for treating chronic inflammatory diseases like Crohn's disease and ulcerative colitis .

2. Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes, particularly those involved in metabolic pathways. The presence of the nitrophenyl group enhances its interaction with biological targets, suggesting that it may effectively inhibit enzymatic activity related to inflammation and metabolism.

3. Anticancer Activity

This compound is being investigated for its anticancer properties. It interacts with Peroxisome Proliferator-Activated Receptors (PPARs) and Epidermal Growth Factor Receptors (EGFRs), which are crucial in the regulation of cancer cell proliferation and survival . Its application in cancer therapy has been highlighted in various studies focusing on tumors expressing these receptors.

The mechanism of action involves:

  • Binding to Receptors : The compound binds to specific receptors or enzymes, leading to inhibition or modulation of biochemical pathways.
  • Formation of Reactive Intermediates : The nitro group can undergo reduction, forming reactive intermediates that interact with proteins, potentially altering their function.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, affecting their structural integrity and functionality.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound reduced pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases.
  • Anticancer Studies : Preclinical trials showed that this compound inhibited the growth of cancer cells expressing PPAR and EGFR, suggesting a novel therapeutic pathway for cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine production
Enzyme inhibitionInhibits specific metabolic enzymes
AnticancerInhibits growth of tumors via PPAR and EGFR modulation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
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(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid

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